Voglibose

Content Navigation

Selecting an α-glucosidase inhibitor with precise potency and gut-localized action is critical. Voglibose addresses variability in disaccharidase inhibition: • Higher potency vs Acarbose on sucrase/maltase, allowing lower assay concentrations. • Negligible systemic absorption (

CAS Number

Product Name

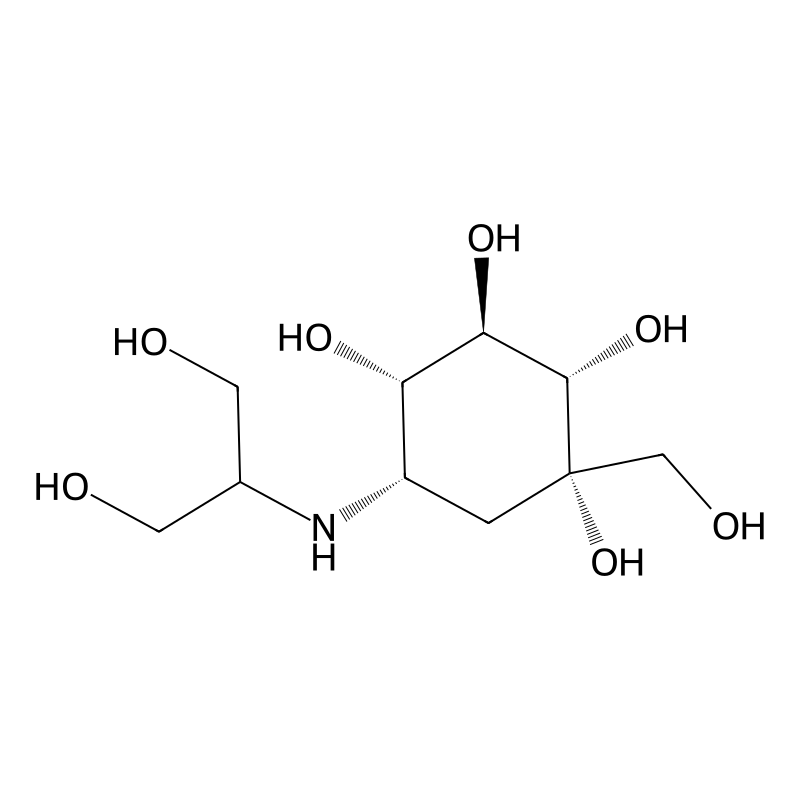

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

solubility

Synonyms

Canonical SMILES

Isomeric SMILES

Purity

Package Size

Voglibose (CAS 83480-29-9) is a potent, N-substituted valiolamine derivative classified as an alpha-glucosidase inhibitor (α-GI). Its primary mechanism involves the reversible inhibition of membrane-bound intestinal α-glucosidase enzymes responsible for the breakdown of disaccharides and oligosaccharides into absorbable monosaccharides like glucose. This targeted action in the small intestine delays carbohydrate digestion and absorption, making it a critical tool for studying postprandial hyperglycemia and related metabolic pathways. Unlike other α-GIs, its specific potency and pharmacokinetic profile are key procurement-relevant differentiators for researchers selecting an agent for precise and reproducible experimental outcomes.

Research Fit

References

- [1] Jeong, I. K., et al. (2002). Comparative Study about the Effects of Acarbose and Voglibose in Type 2 Diabetic Patients. Journal of Korean Medical Science, 17(2), 191. doi:10.3346/jkms.2002.17.2.191

- [2] Dabhi, A. S., Bhatt, N. R., & Patel, M. J. (2013). Voglibose: An Alpha Glucosidase Inhibitor. Journal of Clinical and Diagnostic Research, 7(12), 3023–3027. doi:10.7860/JCDR/2013/6868.3813

- [14] Voglibose. In Wikipedia. Retrieved April 24, 2026.

- [18] Decoding Voglibose: A Comprehensive Study of its R&D Trends and Mechanism on Drug Target. Patsnap Synapse. (2023, November 22).

While Acarbose and Miglitol are also alpha-glucosidase inhibitors, they are not functionally interchangeable with Voglibose in a research or formulation context. Voglibose exhibits significantly higher inhibitory potency against key disaccharidases like sucrase and maltase compared to Acarbose. Furthermore, it possesses a distinct pharmacokinetic profile, with minimal systemic absorption, in stark contrast to Miglitol, which is almost completely absorbed. These differences in potency and systemic exposure lead to quantifiable variations in both efficacy and, critically, in vivo tolerability, making the choice of inhibitor a crucial, non-arbitrary decision based on specific experimental design parameters such as target enzyme, desired potency, and the need to isolate gut-specific effects.

Substitution Risk

References

- [2] Dabhi, A. S., Bhatt, N. R., & Patel, M. J. (2013). Voglibose: An Alpha Glucosidase Inhibitor. Journal of Clinical and Diagnostic Research, 7(12), 3023–3027. doi:10.7860/JCDR/2013/6868.3813

- [16] Gu, Y., et al. (2014). Comparison of three α-glucosidase inhibitors for glycemic control and bodyweight reduction in Japanese patients with obese type 2 diabetes. Journal of Diabetes Investigation, 5(4), 447-453. doi:10.1111/jdi.12176

- [17] Suthar, S., Naskar, A., Pal, D., & Jain, S. K. (2021). ANALYTICAL METHODS AND VALIDATION OF MIGLITOL AND VOGLIBOSE: AN OVERVIEW. Futuristic Trends in Chemical, Material Sciences & Nano Technology, 3(12), Part 2, Chapter 3.

Higher Disaccharidase Inhibition vs. Acarbose

Voglibose demonstrates substantially greater inhibitory activity against key disaccharidases compared to other alpha-glucosidase inhibitors. Its potency against maltose and sucrose is reported to be 190-270 times higher than that of Acarbose. This higher intrinsic potency allows for the use of lower concentrations to achieve the same level of enzymatic inhibition in vitro, a critical factor for assay design and minimizing potential off-target effects.

| Evidence Dimension | Inhibitory Activity (Potency) |

| Target Compound Data | 190-270x higher than Acarbose |

| Comparator Or Baseline | Acarbose (1x) |

| Quantified Difference | 19,000% - 27,000% greater potency |

| Conditions | In vitro inhibition of maltose and sucrose digestive enzymes. |

For in vitro enzymatic assays, this allows for the use of significantly lower compound concentrations, reducing material costs and minimizing the risk of non-specific interactions.

Reduced GI Events vs. Acarbose

In clinical and preclinical models, the choice of an alpha-glucosidase inhibitor is often dictated by its tolerability, as gastrointestinal side effects can confound experimental results. In a head-to-head clinical study, patients receiving Voglibose (0.2 mg) reported a significantly lower incidence of flatulence (56.7%) compared to those receiving Acarbose (100 mg) (90%). This improved tolerability profile is a key advantage for in vivo studies where animal well-being and the integrity of metabolic measurements are paramount.

| Evidence Dimension | Incidence of Flatulence (Adverse Event) |

| Target Compound Data | 56.7% of patients |

| Comparator Or Baseline | Acarbose: 90% of patients |

| Quantified Difference | 37% relative reduction in incidence |

| Conditions | Randomized crossover study in type 2 diabetes patients over 8 weeks. |

In animal studies, improved gastrointestinal tolerability reduces stress on the model system, leading to more reliable and reproducible metabolic data, free from confounding factors.

Minimal Systemic Absorption vs. Miglitol

Voglibose is characterized by its poor and slow absorption after oral administration, with plasma concentrations often being undetectable at therapeutic doses. This ensures its action is localized almost exclusively to the gastrointestinal tract. This contrasts directly with Miglitol, which is readily and almost completely absorbed. This pharmacokinetic distinction is critical for experimental designs aiming to isolate gut-specific mechanisms from systemic effects.

| Evidence Dimension | Systemic Absorption after Oral Administration |

| Target Compound Data | Practically not absorbed; plasma concentrations often undetectable. |

| Comparator Or Baseline | Miglitol: Readily and almost completely absorbed. |

| Quantified Difference | Qualitatively opposite absorption profiles. |

| Conditions | Oral administration in humans and animal models. |

This makes Voglibose the specific choice for studies designed to isolate and investigate the direct effects of alpha-glucosidase inhibition within the GI tract, without confounding systemic variables.

High-Potency In Vitro Screening

For high-throughput screening or detailed kinetic studies of α-glucosidase inhibition, Voglibose is the preferred reagent. Its significantly higher potency compared to Acarbose allows for the use of lower concentrations, ensuring target specificity and reducing the potential for artifacts from high compound loads in the assay medium.

High-Tolerability In Vivo Studies

In animal models of metabolic disease, maintaining the health and stability of the subjects is crucial. Voglibose's demonstrably better gastrointestinal tolerability profile over Acarbose makes it the superior choice for long-term studies, minimizing confounding variables like stress, discomfort, or altered feeding behavior caused by adverse effects.

Gut-Specific Mechanism Studies

When the research objective is to study the effects of carbohydrate malabsorption exclusively within the gastrointestinal lumen (e.g., impact on microbiota, gut hormone secretion), Voglibose is the ideal tool. Its negligible systemic absorption, unlike the readily absorbed Miglitol, ensures that observed effects can be attributed to local gut action, not confounding systemic exposure.

Oral Formulation Development

For developing novel oral dosage forms, such as mouth-dissolving tablets, Voglibose has been successfully formulated for rapid disintegration and release. Its established compatibility with various excipients and stability under accelerated conditions make it a reliable candidate for formulation research and development.

Application Fit Matrix

References

- [2] Dabhi, A. S., Bhatt, N. R., & Patel, M. J. (2013). Voglibose: An Alpha Glucosidase Inhibitor. Journal of Clinical and Diagnostic Research, 7(12), 3023–3027. doi:10.7860/JCDR/2013/6868.3813

- [4] Vichayanrat, A., et al. (2002). Efficacy and safety of voglibose in comparison with acarbose in type 2 diabetic patients. Diabetes Research and Clinical Practice, 55(2), 99-103. doi:10.1016/s0168-8227(01)00286-8

- [6] Patel, D., et al. (2011). Formulation and Evaluation of Voglibose Mouth Dissolving Tablets by Direct Compression Method. Scribd.

- [11] Tundlayat, J. R., Sakhare, A. K. D., & Biyani, K. R. (2024). DEVELOPMENT & CHARACTERIZATION OF MOUTH DISSOLVING TABLET OF VOGLIBOSE. International Journal of Pharmaceutical Sciences and Research, 15(10), 3019-3025. doi:10.13040/IJPSR.0975-8232.15(10).3019-25

- [16] Gu, Y., et al. (2014). Comparison of three α-glucosidase inhibitors for glycemic control and bodyweight reduction in Japanese patients with obese type 2 diabetes. Journal of Diabetes Investigation, 5(4), 447-453. doi:10.1111/jdi.12176

- [17] Suthar, S., Naskar, A., Pal, D., & Jain, S. K. (2021). ANALYTICAL METHODS AND VALIDATION OF MIGLITOL AND VOGLIBOSE: AN OVERVIEW. Futuristic Trends in Chemical, Material Sciences & Nano Technology, 3(12), Part 2, Chapter 3.

Physical Description

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Storage

UNII

Drug Indication

Pharmacology

Voglibose is a valiolamine derivative and inhibitor of alpha-glucosidase with antihyperglycemic activity. Voglibose binds to and inhibits alpha-glucosidase, an enteric enzyme found in the brush border of the small intestines that hydrolyzes oligosaccharides and disaccharides into glucose and other monosaccharides. This prevents the breakdown of larger carbohydrates into glucose and decreases the rise in postprandial blood glucose levels.

MeSH Pharmacological Classification

ATC Code

A10 - Drugs used in diabetes

A10B - Blood glucose lowering drugs, excl. insulins

A10BF - Alpha glucosidase inhibitors

A10BF03 - Voglibose

Mechanism of Action

KEGG Target based Classification of Drugs

Hydrolases (EC3)

Glycosidases [EC:3.2.1.-]

GANC [HSA:2595] [KO:K12317]

Other CAS

Absorption Distribution and Excretion

Metabolism Metabolites

Wikipedia

Biological Half Life

2: Oe H, Nakamura K, Kihara H, Shimada K, Fukuda S, Takagi T, Miyoshi T, Hirata K, Yoshikawa J, Ito H; FESC, for Effect of a DPP-4 inhibitor on left ventricular diastolic dysfunction in patients with type 2 diabetes and diabetic cardiomyopathy (3D) study investigators. Comparison of effects of sitagliptin and voglibose on left ventricular diastolic dysfunction in patients with type 2 diabetes: results of the 3D trial. Cardiovasc Diabetol. 2015 Jun 19;14:83. doi: 10.1186/s12933-015-0242-z. PubMed PMID: 26084668; PubMed Central PMCID: PMC4473835.

3: Tani S, Nagao K, Hirayama A. Differences between Mitiglinide/Voglibose Fixed-dose Combination and Glimepiride in Modifying Low-density Lipoprotein Heterogeneity in Japanese Type-2 Diabetic Patients: A Pilot Study. Drug Res (Stuttg). 2015 May 26. [Epub ahead of print] PubMed PMID: 26011816.

4: Choi HK, Oh M, Kim EJ, Song GS, Ghim JL, Shon JH, Kim HS, Shin JG. Pharmacokinetic study of metformin to compare voglibose/metformin fixed-dose combination with coadministered voglibose and metformin. Int J Clin Pharmacol Ther. 2015 Feb;53(2):147-53. doi: 10.5414/CP202197. PubMed PMID: 25546164; PubMed Central PMCID: PMC4558629.

5: Zhang FF, Zhao YQ, Fan JP, Liu LG, Li RW, Shen WB, Ding Y. Structural identification of 4-benzyl-voglibose hydrochloride monohydrate using NMR and single-crystal X-ray diffraction methods. Carbohydr Res. 2015 Jan 30;402:81-6. doi: 10.1016/j.carres.2014.08.001. Epub 2014 Aug 12. PubMed PMID: 25497337.

6: Kim HS, Oh M, Kim EJ, Song GS, Ghim JL, Shon JH, Kim DH, Shin JG. The effect of voglibose on the pharmacokinetics of metformin in healthy Korean subjects. Int J Clin Pharmacol Ther. 2014 Nov;52(11):1005-11. doi: 10.5414/CP202160. PubMed PMID: 25161160.

7: Ono Y, Kamoshima H, Nakamura A, Nomoto H. Glycemic/metabolic responses to identical meal tolerance tests at breakfast, lunch and dinner in Japanese patients with type 2 diabetes mellitus treated with a dipeptidyl peptidase-4 inhibitor and the effects of adding a mitiglinide/voglibose fixed-dose combination. Expert Opin Pharmacother. 2014 Sep;15(13):1785-95. doi: 10.1517/14656566.2014.939070. Epub 2014 Jul 21. PubMed PMID: 25046055.

8: Tajima N, Kadowaki T, Okamoto T, Sato A, Okuyama K, Minamide T, Arjona Ferreira JC. Sitagliptin added to voglibose monotherapy improves glycemic control in patients with type 2 diabetes. J Diabetes Investig. 2013 Nov 27;4(6):595-604. doi: 10.1111/jdi.12116. Epub 2013 Jul 21. PubMed PMID: 24843714; PubMed Central PMCID: PMC4020255.

9: Kaku K. Efficacy of voglibose in type 2 diabetes. Expert Opin Pharmacother. 2014 Jun;15(8):1181-90. doi: 10.1517/14656566.2014.918956. Epub 2014 May 5. Review. PubMed PMID: 24798092.

10: Takahara M, Shiraiwa T, Katakami N, Kaneto H, Matsuoka TA, Shimomura I. Efficacy of adding once- and thrice-daily voglibose in Japanese type 2 diabetic patients treated with alogliptin. Endocr J. 2014;61(5):447-56. Epub 2014 Feb 22. PubMed PMID: 24561488.

11: Dabhi AS, Bhatt NR, Shah MJ. Voglibose: an alpha glucosidase inhibitor. J Clin Diagn Res. 2013 Dec;7(12):3023-7. doi: 10.7860/JCDR/2013/6373.3838. Epub 2013 Dec 15. PubMed PMID: 24551718; PubMed Central PMCID: PMC3919386.

12: Jones RB, Vickers SP, Cheetham SC, Headland KR, Mark M, Klein T. Effect of linagliptin, alone and in combination with voglibose or exendin-4, on glucose control in male ZDF rats. Eur J Pharmacol. 2014 Apr 15;729:59-66. doi: 10.1016/j.ejphar.2014.02.004. Epub 2014 Feb 14. PubMed PMID: 24530555.

13: Lee MY, Choi DS, Lee MK, Lee HW, Park TS, Kim DM, Chung CH, Kim DK, Kim IJ, Jang HC, Park YS, Kwon HS, Lee SH, Shin HK. Comparison of acarbose and voglibose in diabetes patients who are inadequately controlled with basal insulin treatment: randomized, parallel, open-label, active-controlled study. J Korean Med Sci. 2014 Jan;29(1):90-7. doi: 10.3346/jkms.2014.29.1.90. Epub 2013 Dec 26. PubMed PMID: 24431911; PubMed Central PMCID: PMC3890482.

14: Do HJ, Jin T, Chung JH, Hwang JW, Shin MJ. Voglibose administration regulates body weight and energy intake in high fat-induced obese mice. Biochem Biophys Res Commun. 2014 Jan 17;443(3):1110-7. doi: 10.1016/j.bbrc.2013.12.120. Epub 2014 Jan 2. PubMed PMID: 24388987.

15: Ono Y, Nakamura A, Cho KY, Nomoto H. The glycemic/metabolic responses to meal tolerance tests at breakfast, lunch and dinner, and effects of the mitiglinide/voglibose fixed-dose combination on postprandial profiles in Japanese patients with type 2 diabetes mellitus. Expert Opin Pharmacother. 2014 Feb;15(3):311-24. doi: 10.1517/14656566.2014.868437. Epub 2013 Dec 13. PubMed PMID: 24328511.

16: Dewda PR, Agrawal S. Role of voglibose in the treatment of prediabetes in Indian population: a cross-speciality survey. J Clin Diagn Res. 2013 Oct;7(10):2258-60. doi: 10.7860/JCDR/2013/5787.3486. Epub 2013 Oct 5. PubMed PMID: 24298491; PubMed Central PMCID: PMC3843411.

17: Ohta A, Ohshige T, Sakai K, Nakamura Y, Tenjin A, Tsukiyama S, Terashima Y, Matsubara F, Kawata T, Nagai Y, Tanaka Y. Comparison of the hypoglycemic effect of sitagliptin versus the combination of mitiglinide and voglibose in drug-naïve Japanese patients with type 2 diabetes. Expert Opin Pharmacother. 2013 Dec;14(17):2315-22. doi: 10.1517/14656566.2013.842554. Epub 2013 Sep 30. PubMed PMID: 24079645.

18: Konya H, Katsuno T, Tsunoda T, Yano Y, Kamitani M, Miuchi M, Hamaguchi T, Miyagawa J, Namba M. Effects of combination therapy with mitiglinide and voglibose on postprandial plasma glucose in patients with type 2 diabetes mellitus. Diabetes Metab Syndr Obes. 2013 Sep 2;6:317-25. doi: 10.2147/DMSO.S36046. Review. PubMed PMID: 24039439; PubMed Central PMCID: PMC3769413.

19: Bin BH, Seo J, Yang SH, Lee E, Choi H, Kim KH, Cho EG, Lee TR. Novel inhibitory effect of the antidiabetic drug voglibose on melanogenesis. Exp Dermatol. 2013 Aug;22(8):541-6. doi: 10.1111/exd.12195. PubMed PMID: 23879813.

20: Yamaguchi M, Saji T, Mita S, Kulmatycki K, He YL, Furihata K, Sekiguchi K. Pharmacokinetic and pharmacodynamic interaction of vildagliptin and voglibose in Japanese patients with Type 2 diabetes. Int J Clin Pharmacol Ther. 2013 Aug;51(8):641-51. doi: 10.5414/CP201902. PubMed PMID: 23782587.

Explore Compound Types

O4Si-4